Ethyl 3-amino-1-benzyl-6,6-dimethyl-4-oxo-5,7-dihydroindole-2-carboxylate
Overview
Description
Ethyl 3-amino-1-benzyl-6,6-dimethyl-4-oxo-5,7-dihydroindole-2-carboxylate is a synthetic indole derivative. Indole derivatives are significant in natural products and drugs due to their diverse biological activities and applications in medicinal chemistry
Preparation Methods
The synthesis of Ethyl 3-amino-1-benzyl-6,6-dimethyl-4-oxo-5,7-dihydroindole-2-carboxylate involves several steps. One common synthetic route includes the condensation of appropriate starting materials under controlled conditions. For instance, the synthesis might start with the reaction of benzylamine with ethyl acetoacetate, followed by cyclization and subsequent functional group modifications . Industrial production methods often involve optimizing reaction conditions to maximize yield and purity, using catalysts and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
Ethyl 3-amino-1-benzyl-6,6-dimethyl-4-oxo-5,7-dihydroindole-2-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced amine derivatives.
Scientific Research Applications
Ethyl 3-amino-1-benzyl-6,6-dimethyl-4-oxo-5,7-dihydroindole-2-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex indole derivatives, which are important in the development of pharmaceuticals and agrochemicals.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, leveraging its unique chemical structure and biological activity.
Mechanism of Action
The mechanism of action of Ethyl 3-amino-1-benzyl-6,6-dimethyl-4-oxo-5,7-dihydroindole-2-carboxylate involves its interaction with specific molecular targets and pathways. It may act by binding to enzymes or receptors, altering their activity and leading to desired biological effects. For example, it might inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .
Comparison with Similar Compounds
Ethyl 3-amino-1-benzyl-6,6-dimethyl-4-oxo-5,7-dihydroindole-2-carboxylate can be compared with other indole derivatives such as:
Indole-3-acetic acid: A plant hormone with different biological activities and applications.
Indole-2-carboxylic acid: Another indole derivative with distinct chemical properties and uses.
Indole-3-carbinol: Known for its anticancer properties and use in dietary supplements.
This compound stands out due to its unique structure, which imparts specific reactivity and biological activity, making it a valuable compound for research and development in various fields.
Properties
IUPAC Name |
ethyl 3-amino-1-benzyl-6,6-dimethyl-4-oxo-5,7-dihydroindole-2-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O3/c1-4-25-19(24)18-17(21)16-14(10-20(2,3)11-15(16)23)22(18)12-13-8-6-5-7-9-13/h5-9H,4,10-12,21H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTHRLVHQKPTDKX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C2=C(N1CC3=CC=CC=C3)CC(CC2=O)(C)C)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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